molecular formula C9H10N2O2S B8736286 5-Amino-2-(ethylsulfonyl)benzonitrile CAS No. 918812-59-6

5-Amino-2-(ethylsulfonyl)benzonitrile

Cat. No.: B8736286
CAS No.: 918812-59-6
M. Wt: 210.26 g/mol
InChI Key: JZHIKYRIGVGSAN-UHFFFAOYSA-N
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Description

5-Amino-2-(ethylsulfonyl)benzonitrile is a substituted benzonitrile derivative featuring an amino group at the 5-position and an ethylsulfonyl group at the 2-position of the benzene ring.

Such compounds are often intermediates in medicinal chemistry, particularly in kinase inhibitor synthesis (e.g., compound 36 in ).

Properties

CAS No.

918812-59-6

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

5-amino-2-ethylsulfonylbenzonitrile

InChI

InChI=1S/C9H10N2O2S/c1-2-14(12,13)9-4-3-8(11)5-7(9)6-10/h3-5H,2,11H2,1H3

InChI Key

JZHIKYRIGVGSAN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Features
5-Amino-2-(ethylsulfonyl)benzonitrile -SO₂C₂H₅ C₉H₉N₂O₂S 209.25 Not reported Hypothetical High polarity, potential kinase inhibition
5-Amino-2-(methylsulfanyl)benzonitrile -SMe (methylthio) C₈H₈N₂S 164.23 Not reported 306980-70-1 Thioether group; lower oxidation state than sulfonyl
5-Amino-2-[(trifluoromethyl)sulfonyl]benzonitrile -SO₂CF₃ C₈H₅F₃N₂O₂S 258.20 Not reported 914776-40-2 Enhanced electron withdrawal; metabolic stability
5-Amino-2-(piperidin-1-yl)benzonitrile -N-piperidine C₁₂H₁₅N₃ 201.27 Not reported 72752-52-4 Basic heterocycle; improved solubility
5-Amino-2-(trifluoromethoxy)benzonitrile -O-CF₃ C₈H₅F₃N₂O 202.14 Not reported 1261523-71-0 Fluorinated alkoxy group; increased electronegativity

Key Research Findings

  • Kinase Inhibition: Sulfonyl-substituted benzonitriles (e.g., compound 36) demonstrated potent inhibitory activity against kinases involved in cancer and diabetes, with IC₅₀ values in the nanomolar range.
  • Metabolic Stability: Fluorinated analogs () showed prolonged half-lives in in vitro hepatic microsome assays compared to non-fluorinated derivatives.
  • Solubility Optimization : Piperidine-substituted derivatives () exhibited >10-fold higher solubility in aqueous buffers compared to sulfonyl analogs, advantageous for oral administration.

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